Clean Off-Target Profile at 45 Sites Versus 6-Fluoro Analog (σ₂ Ki 8.6 µM) in the P2Y₆ Antagonist Series
The 6,8-difluoro analogue 27 (MRS4853) showed no detectable off-target activity when screened against a panel of 45 receptors, channels, and transporters at 10 µM. In contrast, the 6-fluoro analogue 11 displayed one weak off-target hit at the σ₂ receptor with a Ki of 8.6 µM . This represents the difference between a completely clean ancillary pharmacology profile and one with a defined, measurable off-target interaction.
| Evidence Dimension | Number of off-target activities detected in a 45-site radioligand binding panel at 10 µM |
|---|---|
| Target Compound Data | 6,8-difluoro analogue 27: zero off-target activities |
| Comparator Or Baseline | 6-fluoro analogue 11: one off-target activity (σ₂ Ki = 8.6 µM); 6-chloro analogue 12: two off-target activities (D₃ Ki = 0.78 µM; D₅ Ki = 2.79 µM) |
| Quantified Difference | 6,8-diF: 0 hits; 6-F: 1 hit (σ₂, Ki 8.6 µM); 6-Cl: 2 hits (D₃/D₅). Earlier analogues 5 and 6 showed 3–4 off-target hits including adrenergic α₂A, dopamine D₅, and σ₁ receptors. |
| Conditions | Radioligand binding displacement at 45 CNS and peripheral targets (National Institute of Mental Health Psychoactive Drug Screening Program); compounds tested at 10 µM; Ki determined for hits >50% inhibition. |
Why This Matters
For teams selecting a chromene-based P2Y₆ antagonist lead, 6,8-difluorochromane eliminates the need for downstream de-risking of σ₂ and dopamine receptor off-target activity that the mono-fluoro and mono-chloro analogs introduce.
- [1] Jung, Y.-H. et al. Bioorg. Med. Chem. Lett. 2022, 75, 128981. Table 3. DOI: 10.1016/j.bmcl.2022.128981 View Source
